molecular formula C8H7FN2 B1509911 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl-

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl-

Cat. No.: B1509911
M. Wt: 150.15 g/mol
InChI Key: KALFJEYIYPAYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl- is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

IUPAC Name

6-fluoro-1-methylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H7FN2/c1-11-5-4-6-2-3-7(9)10-8(6)11/h2-5H,1H3

InChI Key

KALFJEYIYPAYBR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (250 g, 1.84 mol) in dimethylformamide (2.50 L) is added potassium carbonate (507.6 g; 3.67 mol), followed by methyl iodide (171.6 mL, 2.75 mol). The reaction is stirred at room temperature overnight. The reaction mixture is poured into water (3000 mL) and extracted with Et2O (3×1500 mL). The organic extracts are combined and washed with water (4×1000 mL), then brine, and dried over Na2SO4. The solvent is evaporated to give a light brown oil which, on standing, gives clear colorless crystals, with a little mobile liquid on top of the crystals. The liquid is decanted off and discarded to leave the product as a crystalline solid (257.3 g, 1.71 moles). 1H-NMR (400 MHz, CDCl3): δ 7.93 (t, 1H), 7.11 (d, 1H), 6.69 (d, 1H), 6.46 (d, 1H), 3.83 (s, 3H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
507.6 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
171.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
reactant
Reaction Step Three

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